Cyclobut A

Description

Structure

3D Structure

Properties

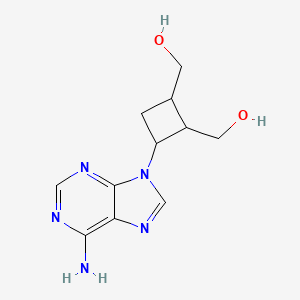

Molecular Formula |

C11H15N5O2 |

|---|---|

Molecular Weight |

249.27 g/mol |

IUPAC Name |

[3-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol |

InChI |

InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(8)3-18/h4-8,17-18H,1-3H2,(H2,12,13,14) |

InChI Key |

PYJIWOQTJHPDAK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C1N2C=NC3=C(N=CN=C32)N)CO)CO |

Origin of Product |

United States |

Theoretical and Computational Investigations of Cyclobutane Systems

Quantum Mechanical Studies of Cyclobutane (B1203170) Molecular Architecture

Quantum mechanical calculations have been instrumental in providing a detailed understanding of the geometry, stability, and electronic structure of cyclobutane systems. These methods range from highly accurate but computationally expensive ab initio techniques to more efficient density functional theory and semiempirical approaches.

Ab Initio Calculations of Cyclobutane Geometries and Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, have been employed to yield high-accuracy predictions of cyclobutane's structural parameters and energy landscape. High-level ab initio calculations have been crucial in resolving experimental ambiguities and providing a detailed picture of the molecule's puckered nature. nih.govsmu.edu

These studies have revealed a significant coupling between the ring-puckering and CH2-rocking motions. nih.gov The equilibrium puckered structure of cyclobutane is a result of a compromise between angle strain, which favors a planar conformation, and torsional strain, which is minimized in a puckered geometry. smu.edu Four primary factors dictate the degree of puckering in cyclobutane: ring strain, torsional strain, angle strain in the CH2 groups, and 1,3-hydrogen-hydrogen interactions. smu.edu

| Parameter | Value | Method/Basis Set | Reference |

|---|---|---|---|

| Equilibrium Puckering Angle (θeq) | 29.59° | High-level ab initio | nih.gov |

| Equilibrium CH2-Rocking Angle (αeq) | 5.67° | High-level ab initio | nih.gov |

| Inversion Barrier | 482 cm⁻¹ | High-level ab initio | nih.gov |

| C-C Bond Length | 1.547 Å | 6-31G | smu.edu |

| Axial C-H Bond Length | 1.085 Å | 6-31G | smu.edu |

| Equatorial C-H Bond Length | 1.084 Å | 6-31G* | smu.edu |

Density Functional Theory (DFT) Applications in Cyclobutane Systems

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating a broad range of chemical systems, including cyclobutane and its derivatives. acs.orgresearchgate.net DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for studying larger and more complex cyclobutane-containing molecules.

DFT calculations have been successfully applied to elucidate reaction mechanisms involving cyclobutanes, such as their stereoselective synthesis. acs.orgresearchgate.net For instance, DFT studies have been instrumental in understanding the mechanism of stereoretentive formation of cyclobutanes from pyrrolidines, identifying the rate-determining step as the release of N2 to form an open-shell singlet 1,4-biradical. acs.orgresearchgate.net Furthermore, DFT has been employed to rationalize the selectivity observed in gold-catalyzed cycloisomerization reactions of alkynylcyclobutane carboxamides. rsc.org

However, it is important to note that the accuracy of DFT results can be sensitive to the choice of the exchange-correlation functional. For example, the B3LYP functional has been shown to significantly underestimate the ring-puckering barrier in cyclobutane. researchgate.net

Semiempirical Computational Approaches for Cyclobutane Derivatives

While high-level ab initio and DFT methods provide accurate descriptions of cyclobutane systems, their computational cost can be prohibitive for very large molecules or for high-throughput screening. Semiempirical methods, which employ a number of approximations and parameters derived from experimental data, offer a computationally less demanding alternative for studying cyclobutane derivatives.

These methods can be particularly useful for preliminary conformational searches and for studying large systems where a qualitative understanding of the molecular geometry and electronic properties is sufficient. However, the accuracy of semiempirical methods is generally lower than that of ab initio or DFT methods, and their performance can be system-dependent. Therefore, results from semiempirical calculations should be interpreted with caution and, when possible, validated against higher-level theoretical data or experimental findings.

Conformational Analysis and Dynamics of Cyclobutane Rings

The non-planar, puckered conformation of the cyclobutane ring is a defining feature that gives rise to a dynamic conformational landscape. Understanding the ring-puckering potential energy surface and the barriers to conformational interconversion is crucial for comprehending the structure-property relationships in cyclobutane derivatives.

Ring-Puckering Potential Energy Surfaces of Cyclobutane

The conformational flexibility of the cyclobutane ring is best described by its ring-puckering potential energy surface. This surface maps the potential energy of the molecule as a function of the ring-puckering coordinate. For unsubstituted cyclobutane, the potential energy surface has a double-well shape, with the two equivalent puckered conformations corresponding to the energy minima and a planar transition state at the energy maximum. acs.org

The puckering of the ring serves to relieve torsional strain that would be present in a planar conformation, where all the hydrogen atoms on adjacent carbon atoms would be eclipsed. masterorganicchemistry.com This puckering, however, leads to a slight increase in angle strain as the C-C-C bond angles deviate further from the ideal tetrahedral angle. libretexts.org The final equilibrium geometry is a delicate balance between these opposing forces. acs.org

Inversion Barriers and Conformational Fluxionality in Substituted Cyclobutanes

The two puckered conformations of cyclobutane can interconvert through a process of ring inversion, which proceeds through the higher-energy planar transition state. The energy required to overcome this barrier is known as the inversion barrier. For unsubstituted cyclobutane, this barrier is relatively low, leading to rapid interconversion at room temperature. nih.gov

| Compound | Inversion Barrier (kcal/mol) | Reference |

|---|---|---|

| Monosubstituted Cyclobutanes | 1.8 - 2.0 | acs.org |

Steric and Electronic Influences on Cyclobutane Conformation

The conformation of Cyclobut A is not planar but exists in a puckered or "butterfly" shape. libretexts.orglibretexts.org This three-dimensional structure arises from a delicate balance between different types of strain inherent to the four-membered ring. libretexts.orgmasterorganicchemistry.com If the ring were perfectly flat, the internal C-C-C bond angles would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. pressbooks.publibretexts.org A planar conformation would also maximize torsional strain due to the eclipsing of all hydrogen atoms on adjacent carbon atoms. libretexts.orgmasterorganicchemistry.com

To alleviate this torsional strain, the this compound ring puckers. libretexts.org This buckling motion increases the angle strain slightly, as the C-C-C bond angles decrease further to about 88°, but it significantly reduces the torsional strain by moving the hydrogen atoms away from a fully eclipsed arrangement. libretexts.orglibretexts.org The resulting non-planar conformation has an out-of-plane dihedral angle of approximately 25-35°. libretexts.orgresearchgate.net

Computational studies have identified four key factors that determine the final degree of puckering in this compound systems:

Ring Strain : The inherent instability due to non-ideal bond angles. smu.edu

Torsional Strain : The strain resulting from eclipsed interactions between bonds on neighboring atoms. smu.edu

Angle Strain in CH₂ Groups : Strain associated with the geometry of the methylene (B1212753) groups themselves. smu.edu

1,3 Non-bonded Interactions : Steric interactions between hydrogen atoms across the ring. smu.edu

Beyond these steric considerations, electronic effects play a crucial role. High-level ab initio calculations and Natural Bond Orbital (NBO) analysis have shown that the barrier to inversion (the process of one puckered conformation flipping to another) is a consequence of electronic delocalization. acs.orgnih.gov As the ring puckers, hyperconjugative interactions are strengthened, contributing to the stability of the non-planar form. acs.orgnih.gov Furthermore, the placement of substituents on the ring can modulate the conformational preferences, demonstrating the interplay of both steric and electronic influences on the molecule's final geometry. researchgate.net

Electronic Structure and Bonding Characteristics of Cyclobutane

Four-membered carbocycles like this compound are characterized by significant ring strain, which is the sum of angle strain and torsional strain. fiveable.memaricopa.edu This inherent strain profoundly influences their structure and chemical reactivity. libretexts.orglibretexts.org The primary contributor to the high strain energy in this compound is angle strain, also known as Baeyer strain. pressbooks.publibretexts.org The C-C-C bond angles in its puckered conformation are approximately 88°, far from the ideal 109.5° for sp³-hybridized carbon atoms. libretexts.orgfiveable.me This compression of bond angles leads to inefficient overlap of the carbon atomic orbitals, resulting in weaker, more reactive "bent" bonds. youtube.comslideshare.net

While the puckered conformation helps to relieve some of the torsional strain that would be present in a planar molecule, considerable eclipsing interactions between adjacent C-H bonds remain. libretexts.orglibretexts.org The total ring strain for this compound is substantial, making it significantly less stable than larger, more flexible cycloalkanes like Cyclohexane, which can adopt a virtually strain-free chair conformation. pressbooks.publibretexts.org

The total strain energy can be quantified experimentally by measuring the heat of combustion per methylene (CH₂) group and comparing it to a strain-free reference compound, such as a long-chain alkane. pressbooks.pub

| Cycloalkane | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) |

|---|---|---|

| Cyclopropane (B1198618) | 27.5 | 9.2 |

| This compound | 26.3 | 6.6 |

| Cyclopentane | 6.2 | 1.2 |

| Cyclohexane | 0 | 0 |

Data sourced from multiple references. pressbooks.pubfiveable.meyoutube.com

The bonding in this compound cannot be fully described by simple localized sigma bonds. The significant ring strain leads to unique electronic properties governed by orbital interactions and hyperconjugation. acs.orgnih.gov The electronic structure is often described using the Walsh orbital model, which constructs molecular orbitals for the ring from the sp²-hybridized carbons and the p-orbitals of the methylene groups. This model helps to explain the electronic transitions and reactivity of the strained ring.

Hyperconjugation, the interaction of electrons in a sigma (σ) orbital with an adjacent empty or partially filled non-bonding p-orbital or antibonding σ* or π* orbital, is a key stabilizing factor in the puckered conformation of this compound. acs.orgwikipedia.org Computational analyses, specifically Natural Bond Orbital (NBO) analysis, reveal that as the this compound ring puckers, the stabilizing hyperconjugative interactions between filled C-C or C-H sigma bonding orbitals (σ) and empty C-H antibonding orbitals (σ*) are enhanced. acs.orgnih.gov

Specifically, interactions such as σCC → σCH* and σCH → σCH* become more significant in the non-planar structure. acs.org This increased electronic delocalization provides stability to the puckered form and is believed to be the primary origin of the energy barrier to ring inversion, rather than purely torsional strain. nih.gov This phenomenon, where delocalizing interactions involve σ-bonds, is sometimes referred to as σ-conjugation and is crucial for understanding the structure and reactivity of strained organic molecules. doubtnut.com

The strained C-C bonds in this compound derivatives influence their behavior in acidic media and the stability of resulting cationic species. The C-H bonds of this compound are more acidic than those in comparable acyclic alkanes. quora.com This is attributed to the increased s-character of the exocyclic C-H bonds due to the geometric constraints of the ring. An orbital with more s-character holds electrons more tightly, thus stabilizing the conjugate base (a carbanion) that forms upon deprotonation. quora.com

Conversely, when a positive charge is generated adjacent to a this compound ring, such as in a cyclobutylcarbinyl cation, the strained ring can act as an electron donor to stabilize the carbocation. ucalgary.ca This stabilization occurs through hyperconjugation, where the electrons in the strained C-C σ-bonds of the ring overlap with the empty p-orbital of the carbocationic center. ucalgary.ca This interaction delocalizes the positive charge and strengthens the stability of the cation. This is analogous to the well-documented stabilizing effect of a cyclopropane ring on an adjacent carbocation, as seen in the unusually stable cyclopropylmethyl cation. youtube.com The ability of the strained ring to participate in these electronic interactions is a key factor in the mechanisms of rearrangement and ring-opening reactions that this compound derivatives undergo under acidic or electrophilic conditions. researchgate.net

Computational Predictions in Cyclobutane Chemistry

Computational chemistry, particularly using methods like Density Functional Theory (DFT) and ab initio calculations, has become an indispensable tool for elucidating the complex reaction mechanisms of this compound derivatives. beilstein-journals.orgacs.org These methods allow for the detailed modeling of reaction pathways, providing insights into the structures of reactants, intermediates, transition states, and products. beilstein-journals.orgresearchgate.net

Similarly, the investigation of the base-catalyzed rearrangement of Cyclobutane-1,2-dione to 1-hydroxycyclopropane-1-carboxylate was clarified using a combination of DFT and ab initio methods. beilstein-journals.orgresearchgate.net The calculations showed that while other reaction pathways were thermodynamically plausible, their activation barriers were substantially higher, explaining why only the ring-contraction product is observed experimentally. beilstein-journals.org

Synthetic Strategies and Methodologies for Cyclobutane Compounds

Cycloaddition Reactions for Cyclobutane (B1203170) Skeleton Construction

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are among the most powerful and atom-economical methods for constructing rings. acs.org For cyclobutane synthesis, the [2+2] cycloaddition, involving the union of two two-electron components (typically alkenes), is the most direct and widely employed strategy. acs.orgnih.gov

The [2+2] cycloaddition of two alkenes to form a cyclobutane is a cornerstone of four-membered ring synthesis. nih.gov According to the Woodward-Hoffmann rules, the thermal suprafacial-suprafacial cycloaddition is symmetry-forbidden, necessitating alternative activation methods to proceed efficiently. The most common strategies involve photochemical, transition metal-catalyzed, or organocatalytic activation.

Photochemical activation is the classical and conceptually simplest route to cyclobutanes via [2+2] cycloaddition. nih.gov This process typically involves the excitation of one alkene partner to its first excited triplet state upon absorption of UV light. baranlab.org This excited-state species then reacts with a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate, which subsequently closes to form the cyclobutane ring. baranlab.org To facilitate the population of the reactive triplet state, sensitizers like acetone or benzophenone are often used. baranlab.org

Modern advancements have enabled these reactions to be performed with visible light, mitigating some of the drawbacks of high-energy UV irradiation, such as lack of selectivity and limited functional group tolerance. nih.govresearchgate.net These methods often rely on photocatalysts that can be excited by visible light. One such mechanism is Photoinduced Electron Transfer (PET), where the photocatalyst, upon excitation, engages in a single-electron transfer with one of the alkene substrates. acs.org This can be a reductive or oxidative process, generating a radical ion intermediate that then adds to the second alkene, ultimately leading to the cyclobutane product after back electron transfer. acs.orgnih.gov Organic cyanoarene photocatalysts, for example, have proven effective in the [2+2] cycloaddition of electron-deficient styrenes. nih.gov

| Reaction Type | Activation Method | Key Intermediate(s) | Typical Substrates | Ref. |

| Direct Photocycloaddition | UV Light (λ ≈ 254 nm) | Excited Triplet State, 1,4-Diradical | Enones, Alkenes | baranlab.orgresearchgate.net |

| Sensitized Photocycloaddition | UV Light + Sensitizer (e.g., Benzophenone) | Excited Triplet State, 1,4-Diradical | Unactivated Alkenes | baranlab.org |

| Visible-Light Photocatalysis | Visible Light + Photocatalyst (e.g., 4CzIPN, [Ir(ppy)3]) | Radical Cation/Anion (via PET) | Electron-Rich or -Deficient Styrenes | nih.govacs.org |

Transition metals provide an alternative, non-photochemical pathway for [2+2] cycloadditions, enabling the reaction to occur under thermal conditions. nih.govresearchgate.net These catalysts circumvent the symmetry-forbidden nature of the concerted reaction by providing a stepwise mechanism, often involving the formation of a metallacyclobutane intermediate. For bis-aliphatic olefin substrates, transition metal catalysis is particularly crucial. nih.gov

Copper(I) salts, especially copper(I) trifluoromethanesulfonate (CuOTf), are effective catalysts, particularly for intramolecular reactions. nih.gov Under light irradiation, a copper-olefin complex is formed, which then induces cyclization. nih.gov Palladium- and rhodium-based catalysts are also widely used, often demonstrating high levels of chemo- and stereoselectivity. For instance, rhodium catalysts have been employed for the regio- and stereoselective [2+2] cycloaddition of allenamides. nih.gov These reactions offer a significant advantage in controlling the selectivity of the cycloaddition process.

| Catalyst System | Substrate Example | Product Type | Key Features | Ref. |

| Copper(I) Triflate (CuOTf) | Diolefins with 3-atom tether | Bicyclo[3.2.0]heptanes | Effective for intramolecular cyclizations | acs.orgnih.gov |

| Palladium Acetate | Norbornene derivatives + Alkynes | Fused cyclobutenes | Directed C-H activation can be coupled | nih.gov |

| Rhodium(I) Complexes | Allenamides | Substituted cyclobutanes | High regio- and stereoselectivity | nih.gov |

| Cobalt Complexes | Cycloheptatriene + Allenes | Bicyclic systems ([6+2]) | Demonstrates metal's ability to mediate cycloadditions | rsc.org |

In recent years, organocatalysis has emerged as a powerful, metal-free strategy for enantioselective synthesis, including formal [2+2] cycloadditions. nih.govrsc.org A common approach involves the activation of α,β-unsaturated aldehydes using a chiral secondary amine catalyst. This generates a nucleophilic dienamine or an electrophilic iminium ion intermediate. rsc.orgnih.gov These activated species can then react with a suitable partner, such as a nitroolefin, in a stepwise fashion (e.g., a Michael addition followed by an intramolecular cyclization) to yield highly functionalized and stereochemically complex cyclobutanes. rsc.orgacs.org

Lewis acids can also catalyze [2+2] cycloadditions, typically by coordinating to one of the reaction partners, lowering its LUMO energy, and making it more susceptible to nucleophilic attack by the other alkene. This strategy has been applied to the thermal [2+2] cycloaddition between borylated alkenes and allenes. nih.gov

Controlling the selectivity of [2+2] cycloadditions is critical for their application in complex molecule synthesis.

Chemoselectivity refers to the preferential reaction of one functional group over another. In transition metal catalysis, the catalyst's affinity for different types of double bonds can be exploited to achieve chemoselective cross-cycloadditions.

Regioselectivity concerns the relative orientation of the reactants in the product. In the dimerization of substituted alkenes, two main regioisomers are possible: head-to-head (HH), with substituents on adjacent carbons (1,2-disubstituted), and head-to-tail (HT), with substituents on opposite carbons (1,3-disubstituted). nsf.gov The outcome is often determined by the stability of the reaction intermediates (e.g., minimizing steric repulsion or maximizing electronic stabilization in the diradical or zwitterionic intermediate). nsf.govnih.gov

Stereoselectivity dictates the three-dimensional arrangement of the product. This includes diastereoselectivity (syn vs. anti) and, for chiral products, enantioselectivity. The stereochemical outcome is often governed by steric interactions in the transition state, with the reactants approaching each other in a way that minimizes repulsion. Chiral catalysts, whether they are transition metal complexes or organic molecules, are used to achieve high enantioselectivity by creating a chiral environment that favors one reaction pathway over the other.

Recent studies have shown that regioselectivity and diastereoselectivity can be finely tuned. For example, using colloidal quantum dots as photocatalysts for the [2+2] cycloaddition of 4-vinylbenzoic acid derivatives allowed for switchable regioselectivity (up to 98%) and high diastereoselectivity (up to 98%) for the syn-cyclobutane product, which is typically the minor isomer. nih.gov

[2+2] Cycloadditions in Cyclobutane Synthesis

Ring Contraction and Expansion Methodologies for Cyclobutane Formation

Besides building the ring via cycloaddition, cyclobutanes can be synthesized through skeletal rearrangements of larger or smaller rings. nih.govresearchgate.net These methods are valuable alternatives, especially for accessing substitution patterns that are difficult to obtain through [2+2] reactions.

Ring Contraction strategies involve the excision of an atom or group from a larger ring, typically a five- or six-membered ring, to form the four-membered ring. wikipedia.org

Favorskii Rearrangement: Cyclic α-haloketones, upon treatment with a base, can undergo ring contraction to produce cyclobutanecarboxylic acid derivatives. wikipedia.org

Wolff Rearrangement: The photolysis or thermolysis of cyclic α-diazoketones (e.g., derived from cyclopentanones) generates a carbene that rearranges with concomitant ring contraction to form a ketene, which can be trapped to yield a cyclobutane derivative. wikipedia.orgrsc.org

Pyrrolidine Contraction: A modern method involves the stereoselective contraction of readily accessible pyrrolidine derivatives. chemistryviews.org This reaction proceeds via an iodonitrene-mediated process, involving nitrogen extrusion and the formation of a 1,4-biradical that cyclizes to the cyclobutane product. acs.org

Ring Expansion methodologies typically start with a three-membered ring. The release of ring strain provides a strong thermodynamic driving force for these reactions.

Cyclopropylcarbinyl Rearrangements: The most common ring expansion approach involves the generation of a reactive intermediate, such as a carbocation, radical, or anion, on a carbon atom adjacent to a cyclopropane (B1198618) ring. This triggers a rearrangement where one of the cyclopropane C-C bonds migrates, expanding the ring to form a cyclobutane. nih.gov For example, Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes can generate bicyclic products containing fused cyclobutane rings with quaternary centers. nih.gov

| Rearrangement Type | Starting Material | Key Reagent(s)/Conditions | Product Type | Ref. |

| Ring Contraction | ||||

| Favorskii Rearrangement | Cyclic α-Haloketone | Base (e.g., NaOMe) | Cyclobutanecarboxylic Ester | wikipedia.org |

| Wolff Rearrangement | Cyclic α-Diazoketone | hν or Δ, Ag₂O | Cyclobutane Ester/Amide | wikipedia.orgrsc.org |

| Pyrrolidine Contraction | Substituted Pyrrolidine | HTIB, NH₄CO₂ | Substituted Cyclobutane | chemistryviews.orgacs.org |

| Ring Expansion | ||||

| Cyclopropylcarbinyl Cation | Cyclopropylmethanol derivative | Lewis or Brønsted Acid | Substituted Cyclobutane | nih.govnih.gov |

| Acylsilane Cycloisomerization | Alkylidenecyclopropane Acylsilane | Lewis Acid (e.g., B(C₆F₅)₃) | Fused Bicyclic α-Silyl Ketone | nih.gov |

Synthetic Routes via Ring Contraction of Pyrrolidines to Cyclobutanes

A notable strategy for synthesizing multisubstituted cyclobutanes involves the ring contraction of readily available pyrrolidine precursors. nih.govnih.gov This method provides a direct conversion pathway that has gained attention for its stereospecificity. nih.govacs.org

One prominent approach utilizes iodonitrene chemistry, where polysubstituted pyrrolidines react with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate. chemistryviews.org This process is mediated by nitrogen extrusion and is believed to proceed through a radical pathway. nih.govnih.gov The proposed mechanism involves the in situ generation of an iodonitrene species that reacts with the pyrrolidine. chemistryviews.orgntu.ac.uk This leads to electrophilic amination, forming a reactive 1,1-diazene intermediate. nih.govacs.org

Subsequent extrusion of nitrogen gas (N₂) from the 1,1-diazene generates a 1,4-biradical intermediate. acs.orgchemistryviews.org This biradical species then undergoes rapid intramolecular cyclization through C–C bond formation to yield the cyclobutane product. nih.govacs.org The stereospecificity of this ring contraction is a key feature, resulting from the rapid C-C bond formation from the singlet 1,4-biradical, which affords the cyclobutane product stereoretentively. nih.govacs.org The stereochemical information from the starting pyrrolidine is effectively transferred to the final cyclobutane product. researchgate.net This method has been successfully applied to the synthesis of complex scaffolds, including unprecedented unsymmetrical spirocyclobutanes and in the formal synthesis of the natural product piperarborenine B. nih.govnih.govacs.org

| Parameter | Description | Reference |

| Reaction Type | Ring Contraction | nih.govresearchgate.net |

| Starting Material | Substituted Pyrrolidines | chemistryviews.org |

| Key Reagents | Hydroxy(tosyloxy)iodobenzene (HTIB), Ammonium carbamate | chemistryviews.org |

| Key Intermediates | Iodonitrene, 1,1-diazene, 1,4-biradical | nih.govacs.orgchemistryviews.org |

| Mechanism Step | Nitrogen Extrusion | nih.govacs.org |

| Key Feature | High Stereospecificity | nih.govacs.org |

Ring-Opening Reactions for the Synthesis of Acyclic and Other Cyclic Systems from Cyclobutanes

The inherent ring strain of cyclobutane derivatives, estimated at approximately 26.3 kcal/mol, makes them valuable precursors for a variety of chemical transformations. acs.org This strain can be strategically harnessed in ring-opening reactions to provide access to acyclic compounds and other cyclic systems. nih.gov Due to this strain, four-membered rings can undergo cleavage with relative ease under various conditions, including thermolysis, photolysis, and acidic or basic environments. researchgate.net

Electrocyclic ring-opening of cyclobutenes, for instance, is a well-studied reaction that has found numerous synthetic applications, particularly for constructing six-membered rings. researchgate.netelsevierpure.com When appropriately functionalized, the ring-opening of a cyclobutane derivative can be followed by skeletal rearrangements, leading to the formation of more complex molecular architectures. researchgate.net This strategy represents an advantageous synthetic route, transforming the strained four-membered ring into more stable acyclic or larger cyclic structures. nih.gov

Functionalization and Derivatization of Pre-existing Cyclobutane Rings

Directly modifying a pre-existing cyclobutane core is a powerful strategy for creating diverse and complex molecules. This approach avoids the need to construct a new ring for every new derivative.

Catalyst-controlled C-H functionalization has emerged as a significant tool for the selective modification of cyclobutane rings. nih.gov This strategy often employs a directing group attached to the substrate, which positions a metal catalyst to activate a specific C-H bond. acs.orgbaranlab.org The 8-aminoquinoline (8-AQ) group is a widely used directing group for palladium-catalyzed C-H functionalization. acs.orgresearchgate.net

In one application, an aminoquinoline directing group was used to facilitate the palladium-catalyzed arylation of methylene (B1212753) C-H bonds on a cyclobutane ring. acs.orgnih.gov This methodology demonstrated high efficiency, yielding bis-phenylated cyclobutane as a single diastereomer. baranlab.orgnih.gov Rhodium catalysts have also been employed for intermolecular C-H insertion reactions, allowing for the generation of both 1,1-disubstituted and 1,3-disubstituted cyclobutanes by judiciously selecting the catalyst. nih.gov These methods provide a powerful alternative to traditional approaches by using C-H bonds as latent functional groups, thereby increasing synthetic efficiency. acs.orgnih.gov

| Catalyst System | Directing Group | Functionalization Type | Target Site | Reference |

| Palladium(II) | 8-Aminoquinoline (8-AQ) | Arylation | Methylene C-H | acs.orgnih.gov |

| Rhodium(II) | None (Carbene Insertion) | Aryl/Alkyl Insertion | Benzylic (C1) or C3 C-H | nih.gov |

| Palladium(II) | Tertiary Alkylamine | Arylation | γ-C-H | chemrxiv.org |

| Palladium(II) | Carboxylic Acid | Arylation | Transannular γ-C-H | nih.gov |

Controlling the stereochemistry during the functionalization of cyclobutane scaffolds is crucial for synthesizing specific isomers of bioactive molecules. nih.govresearchgate.net Various strategies have been developed to achieve high levels of stereocontrol. For example, expedient and stereoselective syntheses of trifunctionalized cyclobutanes bearing an acid, an amine, and a third functional group have been developed from a single precursor. nih.govacs.org

Starting with a protected derivative of all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid, different stereoisomers can be accessed. nih.gov Cis-trans stereoisomers are obtainable through an SN2-type reaction, while all-trans stereoisomers can be formed by preceding the SN2 reaction with a C1 epimerization step. nih.govacs.org Enantioselective functionalization has also been achieved. For instance, a palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclobutanes, directed by the native tertiary amine, has been reported. chemrxiv.org The use of a simple N-acetyl amino acid ligand was key to controlling the enantioselectivity of the C-H activation step. chemrxiv.org

The incorporation of heteroatoms and a variety of substituents onto the cyclobutane framework is essential for modulating the physicochemical and biological properties of these molecules. elsevierpure.comnih.gov C-H functionalization strategies are particularly powerful for this purpose, allowing for the direct installation of diverse groups.

For example, palladium-catalyzed C-H arylation using an aminoquinoline directing group has been shown to be compatible with a broad scope of coupling partners. acs.org This allows for the introduction of various electron-rich arenes and N-tosylated indoles onto the cyclobutane ring. acs.org Rhodium-catalyzed C-H insertion reactions can also install heteroaromatic groups. nih.gov

The introduction of sulfur, a common heteroatom in pharmaceuticals, onto the cyclobutane ring has been achieved via a diastereoselective and enantioselective sulfa-Michael addition to cyclobutene (B1205218) derivatives. nih.gov This method, using either DBU as a base or a chiral cinchona squaramide organocatalyst, enables the efficient formation of a wide range of thio-substituted cyclobutane esters and amides. nih.gov The resulting sulfur-containing cyclobutanes can be further modified, for instance, by oxidizing the sulfur atom to a sulfone. nih.gov

Advanced Synthetic Techniques for Cyclobutane Analogues

Modern organic synthesis has introduced a range of advanced techniques for the construction and modification of cyclobutane rings, often with improved efficiency and selectivity. nih.govresearchgate.net Organocatalysis and photocatalysis are at the forefront of these eco-friendly approaches. nih.govresearchgate.net For instance, visible-light-mediated [2+2] cycloadditions using a ruthenium(II) photocatalyst can produce unsymmetrical tri- and tetrasubstituted cyclobutanes with excellent diastereoselectivity. organic-chemistry.org

Transition-metal catalysis remains a cornerstone of advanced cyclobutane synthesis. acs.org Novel rhodium(III)-catalyzed pathways have been developed for synthesizing substituted cyclobutanes through a process involving C-C bond cleavage of alkylidenecyclopropanes. acs.org Furthermore, copper-hydride catalysis has enabled the enantioselective intramolecular hydroalkylation of halide-tethered styrenes to form enantioenriched cyclobutanes. organic-chemistry.org These advanced methods expand the toolkit available to chemists, allowing for the creation of novel cyclobutane structures that were previously difficult to access. rsc.org

Electrochemical Synthesis of Cyclobutanes

Electrochemical methods offer a green and efficient alternative for the synthesis of cyclobutane rings, often proceeding under mild conditions without the need for metal catalysts or chemical oxidants and reductants. nih.gov Anodic oxidation of olefins can generate electrophilic alkene radical cations, which then react with other alkenes in a [2+2] cycloaddition to form cyclobutanes. nih.govacs.org This approach is scalable and has been successfully implemented in continuous flow setups, demonstrating its potential for larger-scale production. researchgate.net

A key transformation in electrochemical cyclobutane synthesis is the [2+2] cycloaddition of alkene radical cations. nih.gov In a typical process, an electron-rich olefin undergoes anodic oxidation to form an electrophilic radical cation. This intermediate then reacts with a styrene derivative to yield a cyclobutanyl radical cation, which is subsequently reduced at the cathode to furnish the final cyclobutane product. nih.gov The radical nature of these transformations has been confirmed by experiments showing that the addition of a radical scavenger, such as TEMPO, inhibits the reaction. nih.gov

This electrochemical strategy has been shown to be effective for a variety of styrenes bearing different functional groups on the phenyl ring, including methyl, chloro, bromo, and fluoro substituents, leading to good to very good yields of the corresponding cyclobutane products. nih.gov The process is notable for its high atom economy and its alignment with the principles of green chemistry. nih.gov

The table below summarizes the yields of various cyclobutane products synthesized via electrochemical [2+2] cycloaddition of trans-anethole with different styrene derivatives.

Table 1: Electrochemical Synthesis of Cyclobutane Derivatives

| Entry | Styrene Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | Styrene | 26 | 78 |

| 2 | 4-Methylstyrene | 27 | 85 |

| 3 | 4-Chlorostyrene | 28 | 81 |

| 4 | 4-Bromostyrene | 29 | 75 |

| 5 | 4-Fluorostyrene | 30 | 72 |

Reaction conditions: trans-anethole (0.6 mmol), styrene derivative (7.5 equiv), in MeCN with NBu4PF6, constant current I = 10 mA, graphite electrodes, room temperature, 5 h, under Ar atmosphere. Data sourced from nih.gov.

Multi-Component Cascade Reactions for Cyclobutane Scaffolds

Multi-component cascade reactions provide an efficient and atom-economical approach to constructing complex molecular architectures, including cyclobutane scaffolds, in a single operation. acs.orgnih.gov These reactions combine multiple bond-forming events in one pot, avoiding the need for isolation and purification of intermediates. acs.org Visible-light photocatalysis has emerged as a powerful tool to initiate such cascades for cyclobutane synthesis. nih.gov

One notable example involves a three-component reaction merging an aldol condensation and a Wittig reaction with a visible-light-induced [2+2] cycloaddition. nih.gov This method allows for the synthesis of a variety of cyclobutanes from commercially available aldehydes, ketones (or phosphorus ylides), and olefins. The reaction is catalyzed by a catalytic amount of an iridium complex, [Ir(ppy)3], under visible light irradiation at room temperature. nih.gov Mechanistic studies suggest that the process involves the in situ generation of enones from the aldol or Wittig reaction, followed by triplet-triplet energy transfer from the excited photocatalyst to the enone, which then undergoes the [2+2] cycloaddition. nih.gov

Asymmetric organocatalytic relay cascades have also been developed for the synthesis of chiral cyclobutane derivatives. acs.org These strategies utilize rationally designed substrates with multiple reactive sites and employ catalysts that can promote a sequence of reactions with high stereocontrol. acs.org For instance, bifunctional base/Brønsted acid catalysis and covalent aminocatalysis have been successfully applied to construct complex chiral molecules containing cyclobutane motifs. acs.org

Another innovative approach is the photoredox-catalyzed radical strain-release/ nih.govnih.gov-rearrangement cascade (SRRC). This strategy enables the synthesis of polysubstituted cyclobutanes from strained bicyclo[1.1.0]butanes (BCBs) and cyclobutenes. nih.gov The reaction is initiated by a photoredox catalyst and involves the addition of a radical to the strained ring, followed by a rearrangement to form the more stable cyclobutane structure. nih.gov

The table below presents the yields for the synthesis of various cyclobutane derivatives through a visible-light-catalyzed multi-component cascade reaction.

Table 2: Synthesis of Cyclobutanes via Multi-Component Cascade Reaction

| Aldehyde | Ketone/Ylide | Olefin | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Acetone | Indene | 3a | 85 |

| 4-Chlorobenzaldehyde | Acetone | Indene | 3b | 82 |

| 4-Methylbenzaldehyde | Acetone | Indene | 3c | 88 |

| Benzaldehyde | Cyclohexanone | Indene | 3g | 75 |

| Benzaldehyde | Methyl(triphenyl)phosphonium bromide | Indene | 3l | 65 |

Reaction conditions: Aldehyde (0.5 mmol), Ketone/Ylide (1.0 mmol), Olefin (1.5 mmol), [Ir(ppy)3] (1 mol%), in CH3CN under visible light irradiation. Data adapted from nih.gov.

Utilization of Grignard and Amide Coupling Reactions in Cyclobutane Synthesis

The combination of Grignard reactions and amide coupling represents a versatile and modular two-step synthetic route for creating novel, multi-substituted cyclobutane compounds. calstate.educalstate.edu This strategy is particularly valuable in medicinal chemistry, where the rigid cyclobutane scaffold is increasingly incorporated into new drug candidates. calstate.edu The process typically begins with a Grignard reaction on a cyclobutanone derivative to introduce a substituent and create a hydroxyl group, followed by an amide coupling reaction at a different position on the ring to add further diversity. calstate.edu

This synthetic approach allows for the stereochemically controlled synthesis of a library of compounds with various substituents, including alcohol, amide, alkyl, and aryl groups, around the cyclobutane core. calstate.edu For example, starting from 3-oxocyclobutane-1-carboxylic acid, a Grignard reaction can be used to obtain cis- and trans-3-hydroxy-3-alkylcyclobutane-1-carboxylic acids. These intermediates can then undergo amide coupling with a range of amines using standard coupling agents to produce a diverse set of 1,1,3-trisubstituted cyclobutanes. calstate.edu

The choice of amide coupling reagent can influence the yield and ease of purification of the final products. calstate.edu Studies have compared different coupling agents, such as Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) and 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride (EDC-HCl), to optimize the reaction conditions. calstate.edu While both can be effective, the purification of products from EDC-HCl reactions has been found to be more straightforward in some cases. calstate.edu

The stereoselectivity of the Grignard reaction on cyclobutanone precursors can be a critical factor. For instance, the ring expansion of oxaspiropentanes induced by Grignard reagents proceeds through a cyclobutanone intermediate, and the subsequent attack of the Grignard reagent on the carbonyl group can be stereospecific, particularly with oxaspiropentanes derived from aldehydes. researchgate.net

The table below showcases a selection of 1,1,3-trisubstituted cyclobutane compounds synthesized via a Grignard reaction followed by amide coupling, along with their yields.

Yields are representative for the two-step sequence. Adapted from methodologies described in calstate.educalstate.edu.

Table of Compounds

| Compound Name |

|---|

| Cyclobutane |

| trans-anethole |

| Styrene |

| 4-Methylstyrene |

| 4-Chlorostyrene |

| 4-Bromostyrene |

| 4-Fluorostyrene |

| TEMPO |

| NBu4PF6 |

| Benzaldehyde |

| Acetone |

| Indene |

| 4-Chlorobenzaldehyde |

| 4-Methylbenzaldehyde |

| Cyclohexanone |

| Methyl(triphenyl)phosphonium bromide |

| [Ir(ppy)3] (fac-Tris(2-phenylpyridinato)iridium(III)) |

| 3-oxocyclobutane-1-carboxylic acid |

| Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) |

| 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride (EDC-HCl) |

| Methylmagnesium bromide |

| Benzylamine |

| N-benzyl-3-hydroxy-3-methylcyclobutane-1-carboxamide |

| Phenylmagnesium bromide |

| Aniline |

| 3-hydroxy-N,3-diphenylcyclobutane-1-carboxamide |

| Ethylmagnesium bromide |

| Cyclohexylamine |

| N-cyclohexyl-3-ethyl-3-hydroxycyclobutane-1-carboxamide |

| Vinylmagnesium bromide |

| Morpholine |

Reaction Mechanisms and Chemical Transformations of Cyclobutane Systems

Unimolecular Decomposition Pathways of Cyclobutane (B1203170) (e.g., Gas-Phase Decomposition)

Unimolecular decomposition of cyclobutane, particularly in the gas phase, is a well-studied reaction driven by the release of ring strain. The primary unimolecular pathway involves the thermal cleavage of the cyclobutane ring to yield two molecules of ethylene (B1197577). researchgate.netlibretexts.org This reaction is typically a homogeneous first-order process at sufficient pressures. researchgate.net

Research has investigated the kinetics of this decomposition under various conditions. For instance, studies at temperatures between 410 and 500 °C and pressures ranging from 0.5 μ to 20 mm have shown the reaction to be accurately first order across this range. researchgate.net The experimental data can be fitted by theories like the Kassel integral, suggesting the involvement of multiple oscillational modes in the energy distribution within the molecule before decomposition. researchgate.net

The thermal decomposition of substituted cyclobutanes also follows unimolecular pathways, often yielding corresponding alkene products. For example, the gas-phase decomposition of 1,1-difluorocyclobutane at temperatures between 444 and 516 °C and pressures of 6–8 Torr yields ethylene and 1,1-difluoroethylene via a homogeneous first-order process. researchgate.net Similarly, isopropylcyclobutane (B31417) undergoes vapor phase thermal decomposition around 450 °C, producing ethylene and 3-methyl-1-butene. researchgate.net The thermal unimolecular decomposition of cyclobutanemethanol (B45166) in the gas phase (692–735 K, 1–16 Torr) yields ethene and allyl alcohol, likely through a biradical transition state. rsc.org

While the decomposition of cyclobutane to ethylene is often described as a concerted, single-step mechanism libretexts.org, some cyclobutane derivatives may decompose via biradical intermediates. For example, the thermal decomposition of cyclobutane-1,2-dione in the gas phase at 120-250 °C yields ethylene and two molecules of carbon monoxide. cdnsciencepub.comcdnsciencepub.com The activation energy for this process appears too low for a simple biradical mechanism, suggesting a concerted process may be involved, although this has been debated. cdnsciencepub.comcdnsciencepub.com Experimental evidence from radical scavenging and EPR experiments supports a biradical mechanism for the thermal cycloreversion of some cyclobutane derivatives. researchgate.net

Ionic and Radical Reactions Involving Cyclobutane Intermediates

Cyclobutane and its derivatives can participate in reactions involving ionic and radical intermediates.

Ionic reactions in gaseous cyclobutane have been studied using techniques like mass spectrometry. aip.org Cyclobutane parent ions (C4H8+) and C4H7+ ions are generally unreactive with cyclobutane itself, although they can be formed from reactions of other fragment ions. aip.org Ethylene and acetylene (B1199291) ions can efficiently transfer charge to cyclobutane, while other fragment ions primarily react via a hydride-transfer mechanism. aip.org Studies using isotopic techniques have helped to elucidate these mechanisms. aip.org The interaction of cyclobutane ions with various additives like NO, trimethylamine, ethylene, or cis-2-butene (B86535) can lead to the formation of parent ion-additive complexes. aip.org

Radical reactions involving cyclobutane often involve the cleavage of C-C or C-H bonds, leading to cyclobutyl radicals or other radical species. The laser-initiated reaction of chlorine with cyclobutane in the solid state at 77 K produces chlorocyclobutane (B72530) and HCl through a free radical chain mechanism. aip.org This mechanism involves the transfer of a hydrogen atom from cyclobutane to a cyclobutyl radical, allowing the radical site to propagate. aip.org

Radical cation species can also play a role in cyclobutane chemistry, particularly in dimerization reactions of alkenes that yield cyclobutanes. The addition of an alkene radical cation to its neutral precursor is a key step in radical cation chain reactions leading to cyclobutanes. bgsu.edu This initial addition can occur either in a concerted fashion to form a cyclobutane radical cation or stepwise to generate an acyclic distonic radical cation, depending on the specific alkene and reaction conditions. bgsu.edu Studies on the radical cation-mediated dimerization of 4-methoxystyrene (B147599) suggest the formation of a transient cyclobutane radical cation intermediate. bgsu.edu

Electron Transfer Processes in Cyclobutane Chemistry

Electron transfer (ET) processes are significant in certain reactions involving cyclobutanes, particularly in photochemically induced transformations and biological contexts.

Photoinduced electron transfer reactions are crucial in the function of enzymes like cyclobutane pyrimidine (B1678525) dimer (CPD) photolyase, which repairs DNA damage involving cyclobutane pyrimidine dimers. acs.orgnih.gov The mechanism of ET in CPD photolyase has been extensively studied, involving electron transfer from a FADH- cofactor to the cyclobutane pyrimidine dimer. acs.orgnih.gov Theoretical studies have explored the multiple ET pathways within this enzyme, identifying key amino acid residues involved in the process. acs.orgnih.gov

Electron transfer can also initiate reactions leading to cyclobutane formation or cleavage in synthetic chemistry. For example, a method for synthesizing lignan (B3055560) cyclobutanes utilizes photoinduced single electron transfer. nih.gov This process involves the oxidation of an alkene substrate by an electron relay, followed by cycloaddition and reduction of the resulting cyclobutane cation radical. nih.gov The inclusion of an aromatic electron relay is crucial to minimize competing cycloreversion pathways. nih.gov

Radical anion reactions of cyclobutane derivatives, such as the electron-transfer cleavage of dithymoquinone, also highlight the role of electron transfer in cleaving strained cyclobutane rings. acs.org

In some photochemical [2+2] cycloaddition reactions that form cyclobutanes, a proposed mechanism involves photoinduced electron transfer to the enone substrate, followed by radical anion cycloaddition. organic-chemistry.org The formation of cyclobutane from two molecules of ethylene, a symmetry-forbidden reaction thermally, can become symmetry-allowed through the photoexcitation of electrons to antibonding orbitals. researchgate.net

Mechanisms of Ring Strain Release and Selective Bond Cleavage in Cyclobutanes

The significant ring strain in cyclobutane (approximately 26.3 kcal/mol) is a driving force for reactions that lead to ring opening and strain release. nih.govacs.org Breaking a C-C bond in the cyclobutane ring allows the remaining bonds to adopt more favorable angles, releasing this stored energy. libretexts.org

Thermal unimolecular decomposition is a prime example of strain release, where cyclobutane cleaves into two ethylene molecules. researchgate.netlibretexts.org This process effectively transforms the strained four-membered ring into two less strained alkene molecules.

Selective bond cleavage in cyclobutanes can be achieved through various methods, including thermal, photochemical, or catalyzed reactions. While thermal decomposition often leads to [2+2] cycloreversion products (alkenes), other reactions can target specific bonds. For instance, certain radical reactions can induce C-C bond cleavage. researchgate.net

Metal-catalyzed reactions have emerged as powerful tools for achieving selective C-C bond cleavage in strained rings like cyclobutanes and cyclopropanes. acs.orgtechnion.ac.ilresearchgate.net For example, Rh(III)-catalyzed reactions involving alkylidenecyclopropanes can lead to the formation of substituted cyclobutanes via a mechanism that involves the cleavage of a cyclopropyl (B3062369) C-C bond. acs.orgnih.gov This highlights how ring strain in one small ring can be leveraged to construct another.

Photocatalyzed cleavage of cycloketoximes containing cyclobutane rings is another approach for selective C-C bond cleavage, initiated by iminyl radicals. researchgate.net This method provides a way to modify the biological activities of cycloketoximes and can be useful for selective deprotection or bond cleavage in organic synthesis. researchgate.net

Stereochemical Control and Stereoselectivity in Cyclobutane Transformations

Controlling the stereochemistry of cyclobutane rings during synthesis and transformation is a significant challenge due to the ring's constrained structure and potential for fluxionality (ring flipping). calstate.educalstate.edu However, the development of stereoselective methods is crucial, particularly for synthesizing cyclobutane derivatives with specific biological activities or for use as building blocks in complex molecule synthesis. acs.orgcalstate.eduresearchgate.net

Stereoselective synthesis of cyclobutanes can be achieved through various strategies, including [2+2] cycloadditions, radical cyclizations, and ring contraction reactions. nih.govresearchgate.net

[2+2] cycloaddition reactions, both thermal and photochemical, are common methods for forming cyclobutane rings. While thermal [2+2] cycloadditions are often symmetry-forbidden and proceed through stepwise mechanisms (potentially leading to mixtures of stereoisomers), photochemical [2+2] cycloadditions are often symmetry-allowed and can be highly stereospecific. researchgate.netrsc.orgmasterorganicchemistry.com Controlling the stereochemistry in [2+2] photodimerization of alkenes can be challenging in solution, often yielding mixtures of isomers. mdpi.com However, performing these reactions in the solid state or using chiral catalysts or auxiliaries can improve stereoselectivity. organic-chemistry.orgmdpi.comrsc.org For example, the solid-state photodimerization of certain precursors within metal-organic frameworks can yield pure cyclobutane isomers based on the preorganized conformation of the reactants. mdpi.com The use of chiral auxiliaries in the [2+2] photodimerization of cinnamic acid derivatives has been shown to afford cyclobutanes with high enantiocontrol. rsc.org

Ring contraction reactions, such as the stereoselective synthesis of cyclobutanes from pyrrolidines mediated by nitrogen extrusion, offer another route to access cyclobutane rings with defined stereochemistry. nih.govresearchgate.netacs.orgacs.org These reactions may proceed through radical intermediates and the stereoretention can be influenced by the energy barriers for radical rotation versus cyclization. nih.govacs.orgacs.org

Metal-catalyzed reactions can also provide stereocontrol in cyclobutane synthesis and transformation. Rh(III)-catalyzed reactions leading to substituted cyclobutanes from alkylidenecyclopropanes have demonstrated diastereoselectivity. acs.orgnih.gov

Understanding the reaction mechanisms, including the nature of intermediates (e.g., biradicals, radical cations) and transition states, is essential for rationalizing and controlling the stereochemical outcome of cyclobutane transformations. rsc.orgresearchgate.netnih.govacs.orgdtic.milresearchgate.net

Structural Elucidation and Spectroscopic Characterization of Cyclobutane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cyclobutane (B1203170) Systems

NMR spectroscopy is a powerful technique for probing the local electronic environment of atomic nuclei within a molecule, offering detailed insights into connectivity, functional groups, and stereochemistry. For cyclobutane systems, NMR data, particularly chemical shifts and coupling constants, are highly sensitive to the ring's strained nature and puckered conformation.

Proton (¹H) NMR Analysis: Signal Patterns and Stereochemical Correlation

¹H NMR spectroscopy provides valuable information about the different proton environments within a cyclobutane structure like Cyclobut A. The chemical shifts (δ) of cyclobutane protons typically appear in a characteristic range, although they can be influenced by substituents and ring strain. For instance, methylene (B1212753) protons in cyclobutane itself resonate around 1.98 ppm, which is deshielded compared to larger cycloalkanes. researchgate.net This is attributed to effects related to the ring's response to the magnetic field. researchgate.net

Spin-spin coupling constants (J values) between protons on the cyclobutane ring are particularly informative for determining relative stereochemistry. Vicinal coupling constants (³J) in cyclobutanes show a dependence on the dihedral angle between the C-H bonds, as described by the Karplus equation, although deviations can occur due to ring strain and substituent effects. journals.co.za Typically, cis-vicinal coupling constants (dihedral angle ~0°) are expected to be larger than trans-vicinal coupling constants (dihedral angle ~120°), but in cyclobutanes, trans-couplings can sometimes be larger than cis-couplings, making straightforward stereochemical assignments challenging without careful analysis and comparison to model compounds. journals.co.za Geminal coupling constants (²J) within the cyclobutane ring are generally negative and fall within a specific range. researchgate.net Long-range coupling constants, such as four-bond couplings, can also be observed and provide additional structural constraints. journals.co.za

Analysis of the multiplicity and coupling constants of cyclobutane protons allows for the determination of the substitution pattern and the relative orientation of substituents on the ring. For example, in substituted cyclobutanes, the appearance of specific splitting patterns (e.g., doublets of doublets, triplets) for cyclobutane protons can help assign their positions and infer their relationships to neighboring protons. umich.edu

Carbon (¹³C) NMR and Other Nuclei (e.g., ¹⁷O) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of cyclobutane structures. The chemical shifts of cyclobutane carbons are also influenced by ring strain and substituents. researchgate.net Comparing the ¹³C NMR spectra of isomeric cyclobutanes can reveal shielding trends that facilitate structural and stereochemical assignments. researchgate.net For instance, studies on substituted cyclobutanes derived from photodimerization have shown distinct shielding patterns for head-to-head versus head-to-tail and cis-syn-cis versus cis-anti-cis isomers. researchgate.net Off-resonance proton decoupled ¹³C spectra and techniques like lanthanoid-induced shifts can aid in assigning signals to specific carbon atoms. journals.co.za

While less common due to its low natural abundance and quadrupolar nature, ¹⁷O NMR spectroscopy can provide information about oxygen atoms within cyclobutane derivatives containing oxygen-containing functional groups. researchgate.net ¹⁷O NMR signals are typically broad, but the chemical shift range is wide, which can help in distinguishing different oxygen environments. huji.ac.il Studies have explored the use of ¹⁷O NMR for characterizing organic materials, including those with cyclobutane scaffolds. tdx.catox.ac.uk Enrichment with the ¹⁷O isotope is often necessary for sufficient signal intensity. huji.ac.ilox.ac.uk

Two-Dimensional NMR Techniques for Complex Cyclobutane Structures

For complex cyclobutane structures, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are invaluable for resolving overlapping signals and establishing correlations between nuclei. nih.govtandfonline.comipb.pt

Common 2D NMR experiments applied to cyclobutanes include:

COSY (Correlation Spectroscopy): Reveals through-bond correlations between coupled protons, helping to identify coupled spin systems within the cyclobutane ring and adjacent groups. researchgate.netnih.govtandfonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are spatially close, regardless of whether they are coupled. This is crucial for determining relative stereochemistry and conformation in rigid or semi-rigid systems like cyclobutanes. researchgate.nettandfonline.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with the carbons to which they are directly attached, aiding in the assignment of both ¹H and ¹³C signals. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons separated by two or three bonds, providing information about longer-range connectivity and helping to piece together the molecular framework. researchgate.netnih.gov

These 2D techniques, used in combination, allow for the comprehensive assignment of NMR signals and the elucidation of the full structure, including the relative stereochemistry of substituents on the cyclobutane ring. researchgate.netnih.govtandfonline.com

Quantum Mechanics-Based NMR Chemical Shift Calculations for Stereochemical Confirmation

While experimental NMR data are primary for structure elucidation, quantum mechanics (QM) based calculations of NMR parameters, particularly chemical shifts, have become powerful complementary tools. ccspublishing.org.cnpsu.edunih.govmdpi.com By calculating the shielding tensors for different possible stereoisomers of a cyclobutane derivative like this compound, researchers can compare the predicted chemical shifts with experimental values. researchgate.netccspublishing.org.cn The isomer whose calculated shifts best match the experimental data is likely the correct one. ccspublishing.org.cn

This approach is particularly useful when experimental data alone are insufficient for unambiguous stereochemical assignment, especially for complex molecules with multiple stereogenic centers or flexible conformations. ccspublishing.org.cn QM calculations can help rationalize observed chemical shift differences and coupling constants based on the molecule's electronic structure and conformation. researchgate.net Iterative full spin analysis based on QM calculations has been successfully used to establish correlations between ¹H NMR signal patterns and the structural information of cyclobutane rings in complex natural products. ccspublishing.org.cn

X-ray Crystallography for Absolute Configuration Determination and Molecular Geometry

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, torsion angles, and the arrangement of atoms in the crystal lattice. researchgate.netstudypug.comsdstate.edu For cyclobutane derivatives, X-ray crystallography can unequivocally establish the relative and, under certain conditions, the absolute configuration of stereogenic centers, as well as provide detailed information about the cyclobutane ring's conformation (e.g., puckering angle). journals.co.zaresearchgate.netnih.govresearchgate.netresearchgate.net

Single-Crystal X-ray Diffraction for Cyclobutane Derivatives

Single-crystal X-ray diffraction is the most common method for obtaining high-resolution structural information. researchgate.netsdstate.edu If a cyclobutane derivative can be obtained as a suitable single crystal, X-ray diffraction can provide an unambiguous determination of its molecular structure and relative stereochemistry. journals.co.zaresearchgate.netnih.gov The diffraction pattern produced by the crystal is analyzed to reconstruct the electron density map, from which the positions of the atoms are determined. sdstate.edupnrjournal.com

X-ray crystallography is particularly powerful for confirming the relative configuration of multiple stereogenic centers within a cyclobutane ring and its substituents. ccspublishing.org.cn It can also reveal details about the cyclobutane ring's conformation, which is typically puckered rather than planar, with a characteristic dihedral angle. researchgate.netresearchgate.netresearchgate.netpnrjournal.comaip.org Observed puckering angles in cyclobutane derivatives are often around 20-40 degrees. researchgate.netpnrjournal.com

Determining the absolute configuration of a chiral cyclobutane derivative by X-ray crystallography requires the presence of anomalous scattering, typically from heavier atoms (Z > 8) within the molecule or incorporated as a heavy-atom derivative. researchgate.netresearchgate.netmit.edu With advancements in technology, it is now possible to determine absolute configurations even with only oxygen as the heaviest atom, provided the crystal quality is high. mit.edu X-ray analysis confirms the spatial arrangement of atoms and can validate stereochemical assignments made by other methods. researchgate.netccspublishing.org.cn

Data obtained from single-crystal X-ray diffraction experiments on cyclobutane derivatives include unit cell parameters, space group, atomic coordinates, bond lengths, bond angles, and torsion angles. researchgate.netpnrjournal.comamazon.com These data provide a complete 3D representation of the molecule in the crystalline state.

Data Tables

While specific data for a hypothetical "this compound" are not available, the following tables illustrate the types of data obtained from NMR and X-ray crystallography for cyclobutane structures, based on general findings in the literature.

Table 1: Representative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Cyclobutane Protons

| Proton Environment | Typical δ (ppm) | Typical ²J (Hz) | Typical ³J (cis) (Hz) | Typical ³J (trans) (Hz) | Notes |

| Cyclobutane CH₂ | 1.5 - 2.5 | -11 to -14 | 4.6 - 11.5 | 2.0 - 10.7 | Highly dependent on substitution/strain researchgate.net |

| Cyclobutane CH | 2.0 - 3.5+ | N/A | Varies | Varies | Position depends on substituents |

Note: These values are approximate and can vary significantly based on the specific cyclobutane derivative and solvent.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Cyclobutane Carbons

| Carbon Environment | Typical δ (ppm) | Notes |

| Cyclobutane CH₂ | 20 - 40 | Highly dependent on substitution/strain researchgate.net |

| Cyclobutane CH | 30 - 60+ | Position depends on substituents |

| Quaternary C | 40 - 70+ | Position depends on substituents |

Note: These values are approximate and can vary significantly based on the specific cyclobutane derivative and solvent.

Table 3: Representative X-ray Crystallography Data for a Cyclobutane Ring

| Parameter | Typical Range (for cyclobutanes) | Notes |

| C-C Bond Length (Å) | 1.53 - 1.57 | Similar to unstrained C-C bonds researchgate.net |

| C-C-C Bond Angle (°) | ~85 - 90 | Deviates significantly from 109.5° |

| Ring Puckering Angle (°) | 20 - 40 | Indicates non-planar conformation researchgate.netpnrjournal.com |

Note: These values are approximate and can vary based on the specific cyclobutane derivative.

Microcrystal Electron Diffraction (MicroED) for Challenging Cyclobutane Structures

Microcrystal Electron Diffraction (MicroED), a cryogenic electron microscopy (cryo-EM) technique, has emerged as a powerful tool for determining the atomic structures of compounds from extremely small crystals, often in the submicrometer range. This is particularly valuable for challenging structures, including complex cyclobutane derivatives, where growing crystals suitable for traditional single-crystal X-ray diffraction (SXRD) is difficult or impossible. acs.org, thermofisher.com, researchgate.net, wikipedia.org, buffalo.edu, mdpi.com MicroED allows for high-resolution structural determination from nanocrystals, sometimes as small as a billionth the size required for SXRD. acs.org, thermofisher.com, researchgate.net, wikipedia.org The technique involves collecting electron diffraction data from thin 3D crystals while continuously rotating the crystal in the electron beam. wikipedia.org The data is then processed using software similar to that used in X-ray crystallography. wikipedia.org, mdpi.com MicroED has been successfully applied to a variety of small molecules and can provide atomic details even from heterogeneous mixtures or powdered samples. thermofisher.com, rsc.org This makes it particularly useful for newly synthesized materials or natural products where obtaining large, perfect crystals is a significant hurdle. researchgate.net, researchgate.net

Vibrational Spectroscopy of Cyclobutane Compounds (e.g., Infrared (IR), Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within cyclobutane compounds. These techniques probe the vibrational modes of the molecule, which are influenced by the bond strengths, atomic masses, and molecular geometry, including the unique ring strain and puckering of the cyclobutane ring. dtic.mil, aip.org, aip.org, acs.org, dtic.mil

IR spectroscopy involves the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. uobabylon.edu.iq Characteristic absorption bands in the IR spectrum can indicate the presence of specific bonds and functional groups. For cyclobutane itself, characteristic CH₂ stretching vibrations are observed, as are C₄ ring deformation vibrations. docbrown.info Studies on substituted cyclobutanes have attempted to identify specific spectral-structure correlations that can help confirm the presence of the cyclobutane ring system, although the intensity of these correlation bands can vary. dtic.mil, optica.org, dtic.mil High-resolution IR spectroscopy of cyclobutane has revealed complex spectra in the C-H stretching region, indicative of vibrational mode coupling related to the ring puckering motion. researchgate.net

Raman spectroscopy, on the other hand, involves the inelastic scattering of light. The energy difference between the incident and scattered light corresponds to the vibrational energy levels of the molecule. aip.org Raman spectroscopy can complement IR spectroscopy, as different vibrational modes may be active in each technique based on symmetry. aip.org Raman spectra of cyclobutane and its deuterated analogues have been used to determine rotational constants and structural parameters, such as the C-C bond length. cdnsciencepub.com High-pressure Raman spectroscopy has also been employed to study the behavior of cyclobutane derivatives under extreme conditions, providing insights into their structural stability. osti.gov The ring-puckering vibration in substituted cyclobutanes has been observed and studied using both Raman and far-infrared spectroscopy. aip.org, acs.org

Data from vibrational spectroscopy can be used for identification and to study structural details. For example, the infrared spectrum of cyclobutane shows prominent absorption peaks at specific wavenumbers corresponding to different vibrational modes. docbrown.info

Table 1: Characteristic Infrared Absorption Bands of Cyclobutane

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~2987, ~2887 | CH₂ stretching vibrations | NIST docbrown.info |

| ~627, 749, 1223, 1257, 1447, 2952 | Various CH₂ vibration modes | NIST docbrown.info |

| ~898 | C₄ ring deformation | NIST docbrown.info |

Note: Data compiled from NIST website as referenced in Source docbrown.info.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain insights into its structure by analyzing its fragmentation pattern. libretexts.org, uobabylon.edu.iq In electron ionization mass spectrometry, molecules are ionized, and the resulting molecular ions can fragment into smaller ions. The mass-to-charge ratio (m/z) and abundance of these ions are detected, producing a mass spectrum. docbrown.info, msu.edu

For cyclobutane, the molecular ion peak corresponds to [C₄H₈]⁺ with an m/z of 56. docbrown.info The fragmentation of cyclobutane is characterized by the cleavage of the strained four-membered ring. A prominent fragmentation pathway involves the retro-Diels-Alder reaction, leading to the loss of an ethylene (B1197577) molecule (C₂H₄, mass 28) and the formation of an ethylene radical cation with m/z 28, which is often the base peak (most abundant ion) in the spectrum. docbrown.info, msu.edu, ntu.edu.sg Other fragmentation pathways include the loss of a hydrogen atom (M-1), leading to an ion at m/z 55, and further fragmentation of the resulting ions. docbrown.info

The fragmentation patterns of substituted cyclobutanes can be more complex, influenced by the nature and position of the substituents. rsc.org, rsc.org Analyzing these patterns helps in confirming the molecular structure and identifying the presence of specific functional groups or structural features. docbrown.info, msu.edu High-resolution mass spectrometry can provide very accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions, thus confirming the molecular formula. docbrown.info

Table 2: Characteristic Mass Spectral Ions of Cyclobutane (Electron Ionization)

| m/z | Proposed Ion | Fragmentation Pathway Example | Abundance Significance | Source |

| 56 | [C₄H₈]⁺ (Molecular Ion) | Initial ionization | Observable | docbrown.info |

| 55 | [C₄H₇]⁺ | Loss of H• from molecular ion | Observable | docbrown.info |

| 28 | [C₂H₄]⁺ | Retro-Diels-Alder fragmentation (loss of C₂H₄) | Base Peak (most abundant) | docbrown.info, ntu.edu.sg |

| 41 | [C₃H₅]⁺ | C-C bond scission and rearrangement (e.g., loss of CH₃•) | Observable | docbrown.info |

Note: Fragmentation pathways are simplified representations.

Electronic Spectroscopy (UV-Vis) and Electronic Property Characterization

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. uobabylon.edu.iq, ubbcluj.ro UV-Vis spectroscopy involves the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which promotes electrons from lower-energy molecular orbitals to higher-energy unoccupied orbitals. uobabylon.edu.iq, masterorganicchemistry.com

Alkanes and cycloalkanes, such as cyclobutane, typically lack chromophores (groups that absorb UV-Vis light) in the standard UV-Vis range (200-800 nm) because the energy difference between their sigma bonding orbitals and antibonding orbitals is large, requiring higher energy (shorter wavelength) UV light for excitation. libretexts.org, masterorganicchemistry.com Therefore, simple cyclobutane itself is generally transparent in the UV-Vis region.

However, substituted cyclobutanes containing functional groups with π electrons or non-bonding electrons (n electrons), such as double bonds, carbonyl groups, or heteroatoms, can exhibit UV-Vis absorption. libretexts.org, uobabylon.edu.iq, masterorganicchemistry.com The position and intensity of these absorption bands are influenced by the electronic structure of the molecule, including the presence of conjugation. libretexts.org, uobabylon.edu.iq, masterorganicchemistry.com For example, conjugated systems tend to have smaller energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths. uobabylon.edu.iq, masterorganicchemistry.com

UV-Vis spectroscopy can be used to characterize the electronic properties of cyclobutane derivatives and to study photochemical reactions involving the cyclobutane ring, such as [2+2] cycloaddition and cycloreversion reactions, which are often initiated or monitored by UV irradiation. uni-marburg.de Changes in the UV-Vis spectrum can indicate the formation or cleavage of double bonds or changes in conjugation during these reactions. uni-marburg.de

While UV-Vis spectroscopy is less informative for simple saturated cyclobutanes compared to vibrational or mass spectrometry, it becomes a valuable tool for studying the electronic structure and reactivity of cyclobutane derivatives containing suitable chromophores. libretexts.org, uobabylon.edu.iq

Research Applications of Cyclobutane Compounds in Chemical Biology and Materials Science

Cyclobutane (B1203170) Derivatives as Biological Probes and Enzyme Modulators

Cyclobutane derivatives are explored as biological probes and enzyme modulators, leveraging their rigid structure to influence interactions with biological macromolecules. The unique cyclobutane ring structure can enhance the specificity of these interactions.

Mechanisms of Enzyme Inhibition by Cyclobutane-Containing Molecules (e.g., Scytalone (B1230633) Dehydratase, NK1 Receptor Antagonists)

Cyclobutane derivatives have demonstrated potential in inhibiting specific enzymes involved in various biological pathways.

Scytalone Dehydratase (SD): Scytalone dehydratase is a key enzyme in the fungal melanin (B1238610) biosynthetic pathway, found in phytopathogenic fungi like Magnaporthe grisea, which causes rice blast disease. researchgate.netebi.ac.uk SD catalyzes the dehydration of scytalone and vermelone. ebi.ac.uk Inhibitors of SD are important in efforts to protect rice plants from fungal disease. ebi.ac.uk Cyclobutane carboxamides have been identified as potent inhibitors of scytalone dehydratase. researchgate.net The binding niche of SD is primarily hydrophobic, with the exception of Asn131 and Asp31. researchgate.net Studies on enzyme-inhibitor complexes, including with the tight-binding inhibitor carpropamid (B13017) (although carpropamid contains a cyclopropane (B1198618) ring, the principle of interaction with the active site is relevant to understanding how small rings can inhibit this enzyme), have provided insights into the structural basis of inhibition. nih.gov A hydrogen bond can form between a chloride atom in the inhibitor's ring structure and Asn-131 of the enzyme. nih.gov The geminal halogen-methyl group combination in some cyclobutane carboxamide inhibitors has been found to be optimal for interaction with bounding serine and asparagine residues in the active site. researchgate.net

NK1 Receptor Antagonists: Neurokinin-1 (NK1) receptor antagonists are a class of antiemetic drugs that block the binding of substance P to the NK1 receptor. nih.govrxlist.com Substance P is a neuropeptide that plays a role in transmitting emetic signals. nih.govrxlist.comamegroups.org NK1 receptors are present in the vomiting center of the brain. rxlist.com Cyclobutane-containing molecules have been explored as NK1 receptor antagonists. acs.org These antagonists act centrally to block the activation of NK1 receptors by substance P, preventing chemotherapy-induced nausea and vomiting. nih.govamegroups.org The development of NK1 receptor antagonists, including those with cyclobutane scaffolds, has been significant in managing chemotherapy-induced emesis. nih.govamegroups.orgwikipedia.org Some studies suggest that the rigid structure provided by cyclobutane amines can be beneficial for modulating serotonin (B10506) receptors.